molecular formula C12H8FNO3 B6300167 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid CAS No. 1261910-10-4

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid

Cat. No.: B6300167
CAS No.: 1261910-10-4
M. Wt: 233.19 g/mol
InChI Key: VDCDAPLKNHULPF-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the selective fluorination of pyridines, which can be achieved using reagents such as Selectfluor®

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological processes, such as enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
  • N-(2-Bromophenyl)-2-chloronicotinamide (ND4)

These compounds share structural similarities but differ in the nature and position of substituents on the aromatic ring.

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-7-1-2-9(11(15)5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDAPLKNHULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695592
Record name 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-10-4
Record name 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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